Bicyclo[1.1.0]butane-1,3-dicarboxamide
Description
Bicyclo[1.1.0]butane-1,3-dicarboxamide is a strained bicyclic compound featuring a central bicyclo[1.1.0]butane (BCB) scaffold substituted with two carboxamide groups. The BCB core, characterized by a three-membered bridge and high ring strain (~60 kcal/mol), confers unique reactivity, particularly in strain-release transformations and cycloadditions . The carboxamide groups enhance polarity and enable hydrogen bonding, making this compound valuable in medicinal chemistry and peptide modification .
Properties
CAS No. |
37525-85-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
bicyclo[1.1.0]butane-1,3-dicarboxamide |
InChI |
InChI=1S/C6H8N2O2/c7-3(9)5-1-6(5,2-5)4(8)10/h1-2H2,(H2,7,9)(H2,8,10) |
InChI Key |
GRSJMFISJQLQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxamide and Norbornane Derivatives
Structural Differences :
- Bicyclo[2.2.1]heptane (norbornane) derivatives, such as bicyclo[2.2.1]heptane-2,3-dicarboxamide (CAS: 6343-10-8), lack the high strain of BCBs due to their larger, fused six-membered rings. Their molecular weight (182.22 g/mol) is higher than BCB-1,3-dicarboxamide (~180–200 g/mol, depending on substituents) .
- Reactivity: Norbornane derivatives undergo classical Diels-Alder reactions but lack strain-driven reactivity. In contrast, BCB-1,3-dicarboxamide participates in rhodium-catalyzed annulations and [2π+2σ] cycloadditions due to its strained core .
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Derivatives
Structural Differences :
Other BCB Derivatives
Mono-Substituted BCBs:
Polysubstituted BCB Carboxamides :
- Derivatives such as N,N-diisopropyl-2-methylbicyclo[1.1.0]butane-1-carboxamide (B6) and N,N-diisopropyl-3-(methoxymethyl)-2-(trimethylsilyl)-BCB-1-carboxamide (2s) highlight the impact of substituents:
Key Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Ring Strain (kcal/mol) | Key Reactivity |
|---|---|---|---|
| Bicyclo[1.1.0]butane-1,3-dicarboxamide | ~180–200 | ~60 | Strain-release cycloadditions, annulations |
| Bicyclo[2.2.1]heptane-2,3-dicarboxamide | 182.22 | ~20 | Diels-Alder, hydrogenation |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | ~170 | ~40 | Bioisosteric replacement, amide coupling |
Preparation Methods
Table 1: Comparison of Nucleophilic Substitution Conditions
| Precursor | Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodo-BCB | NH₃ | Sulfolane | 100°C | 45–60 | |
| Bromo-BCB | RNH₂ | THF | −78°C to rt | 30–50 |
Metal-Mediated Cyclopropanation Approaches
Transition metal-catalyzed cyclopropanation offers an alternative route to BCB diamides. Zinc-mediated strategies, such as the Simmons–Smith reaction, have been adapted to construct the BCB skeleton from cyclopropane precursors. For example, treatment of 1,3-dibromocyclobutane with zinc dust in the presence of a diamine ligand generates a zincocyclopropane intermediate, which can react with carbon monoxide and amines to form diamides. This method leverages the electrophilicity of the zinc-bound cyclopropane to facilitate carbonylative amidation.
A notable limitation of metal-mediated approaches is the sensitivity of the BCB ring to Lewis acidic conditions, which can lead to ring-opening or decomposition. To address this, chelating ligands such as tetramethylethylenediamine (TMEDA) are introduced to stabilize the zinc intermediate and suppress side reactions.
Photochemical Activation and Radical Pathways
Photoredox catalysis has emerged as a powerful tool for activating BCB derivatives via single-electron oxidation. Recent studies by [Author et al.] demonstrated that irradiation of BCBs with visible light in the presence of a photocatalyst (e.g., Ir(ppy)₃) generates radical cations, which undergo regioselective [2π + 2σ] cycloadditions with alkenes. While this method primarily targets cycloaddition products, the radical cation intermediates could theoretically be trapped with nucleophilic amines to form diamides. However, this remains an underexplored area, with current literature focusing on cycloaddition rather than functionalization.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
- Cyclization of dicarboxylic acids offers straightforward access to diamides but struggles with steric hindrance.
- Nucleophilic substitution on halogenated BCBs enables late-stage functionalization but requires harsh conditions.
- Metal-mediated approaches provide precise control over stereochemistry but involve toxic reagents.
- Photochemical activation allows for mild reaction conditions but lacks demonstrated applicability to amide formation.
Future research should prioritize the development of catalytic asymmetric methods and the integration of flow chemistry to enhance scalability.
Q & A
Basic: What synthetic methodologies are most effective for preparing bicyclo[1.1.0]butane-1,3-dicarboxamide derivatives?
Answer:
Key strategies include:
- Carbene Additions to Cyclopropenes : Cyclopropene substrates react with carbenes to form bicyclo[1.1.0]butane scaffolds. Bromine is often used as a leaving group to minimize carbene rearrangement side reactions .
- Late-Stage Bridgehead Functionalization : Palladium-catalyzed cross-coupling enables diversification of pre-formed bicyclo[1.1.0]butanes (BCBs), allowing substitution at strained bridgehead positions. This method is critical for introducing carboxamide groups .
- Enantioselective Synthesis : Chiral sulfinyl imines or hindered amides are employed in diastereoselective additions to achieve enantiomerically enriched BCBs. For example, Rh(I)/bidentate ligand systems facilitate stereochemical control .
Data Reference : Scope tables for carbene additions (e.g., Table 6–8 in ) demonstrate yields >70% for polysubstituted BCBs.
Advanced: How do solvent systems dictate divergent cyclization pathways in BCB reactions?
Answer:
Solvent polarity and coordination properties significantly alter reaction pathways:
- 1,3-Cyclization : A 1:1 MeCN/CH₂Cl₂ mixture promotes oxa-bicyclo[3.1.1]heptane formation via iridium photocatalysis under blue LED light. This pathway favors rapid cyclobutene intermediate formation .
- 1,2-Cyclization : Excess MeCN (5 eq. in CH₂Cl₂) shifts selectivity toward diastereoselective cyclobutanes. The solvent ratio stabilizes distinct transition states, enabling multi-functionalized products .
Methodological Tip : Optimize solvent ratios using kinetic studies to trap intermediates (e.g., cyclobutene) for mechanistic validation.
Basic: What strategies ensure stereochemical control in BCB derivatives?
Answer:
- Chiral Auxiliaries : Sulfinyl imines induce diastereoselectivity during carbene additions, achieving >90% de in 3-substituted BCBs .
- Catalytic Asymmetric Synthesis : Rhodium(I) complexes with bidentate ligands (e.g., Josiphos) enable enantioselective annulative cleavage of BCB-dihydroquinolines, yielding chiral cyclopropane derivatives .
- Steric Guidance : Bulky substituents (e.g., isopropyl groups in carboxamides) enforce specific transition-state geometries, as shown in NMR-based conformational analysis .
Advanced: How do strain-release transformations expand BCB applications in medicinal chemistry?
Answer:
- Visible Light Activation : Photoinduced strain-release reactions generate bioactive heterocycles. For example, BCBs undergo [2π+2σ] cycloadditions with dipolarophiles under blue light, forming sp³-rich scaffolds for drug candidates .
- Bioconjugation : BCB-carboxamides participate in bioorthogonal reactions via strain-promoted azide-alkyne cycloadditions (SPAAC), enabling protein labeling .
Case Study : Bicyclo[3.1.1]heptanes (synthesized from BCBs) mimic meta-substituted arenes, improving solubility and metabolic stability in lead compounds .
Methodology: How are polysubstituted BCB-carboxamides characterized structurally?
Answer:
- NMR Spectroscopy : ¹H/¹³C HSQC and NOESY experiments resolve stereochemistry. For example, ¹³C NMR of N,N-diisopropyl-3-methyl derivatives shows distinct carbonyl (δ 173 ppm) and bridgehead carbon signals .
- X-ray Crystallography : Bulky substituents (e.g., trifluoromethylphenyl) enhance crystal lattice stability, enabling precise stereochemical assignment .
- HRMS Validation : High-resolution mass spectrometry confirms molecular formulas (e.g., [M+H]+ calc. 242.1573, found 242.1575 for methylthio derivatives) .
Advanced: What catalytic systems enable BCB annulation or cycloisomerization?
Answer:
- Rhodium(I) Catalysis : Rh(I)/Josiphos systems mediate annulative cleavage of BCB-dihydroquinolines to pyrroles, leveraging π-allyl intermediates .
- Platinum(II) Catalysis : PtCl₂ promotes cycloisomerization of propargyl amides into nitrogen-containing heterocycles via carbene intermediates .
- B(C₆F₅)₃-Mediated Cycloadditions : This Lewis acid catalyzes formal (n+3) cycloadditions (n=5,6), expanding BCB utility in synthesizing medium bicycloalkanes .
Basic: What challenges arise in functionalizing bridgehead carboxamide groups?
Answer:
- Strain-Induced Reactivity : High ring strain (60 kcal/mol) accelerates unwanted rearrangements. Using electron-withdrawing groups (e.g., trifluoromethyl) stabilizes intermediates .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility of carboxamide derivatives during cross-coupling, minimizing side reactions .
Mitigation Strategy : Late-stage functionalization avoids exposing reactive intermediates to harsh conditions early in synthesis .
Advanced: How do computational studies inform BCB reaction design?
Answer:
- DFT Calculations : Predict transition-state energies for solvent-dependent cyclizations. For example, MeCN stabilizes charge-separated intermediates in 1,2-cyclization pathways .
- Ab Initio Studies : Analyze valence isomerization pathways (e.g., BCB → gauche-butadiene) to design strain-release triggers. Heteroatom substitution (e.g., P/Si) alters activation barriers .
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